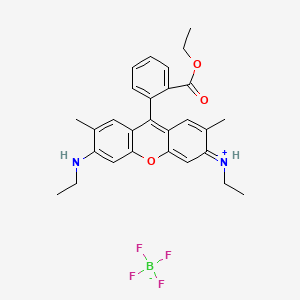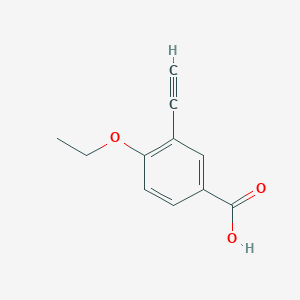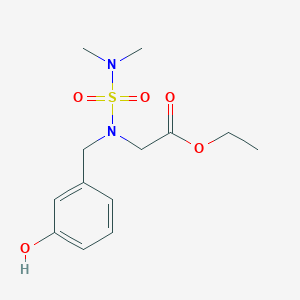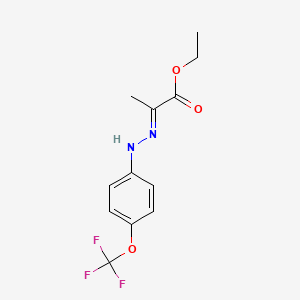
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is a chemical compound with the molecular formula C12H13F3N2O3 It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a hydrazono group linked to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[4-(trifluoromethyl)phenyl]hydrazono}propanoate
- Ethyl 2-{[4-methoxyphenyl]hydrazono}propanoate
- Ethyl 2-{[4-chlorophenyl]hydrazono}propanoate
Uniqueness
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C12H13F3N2O3 |
|---|---|
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
ethyl (2E)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8+ |
Clé InChI |
JSJMGCAGRJSETE-LZYBPNLTSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC(F)(F)F)/C |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
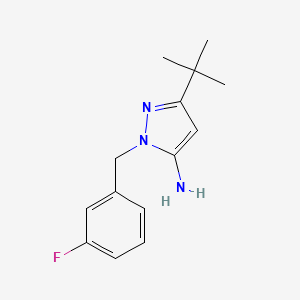

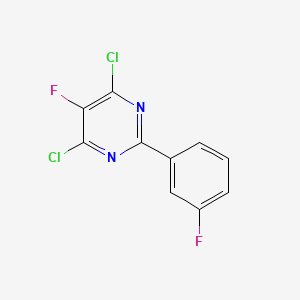
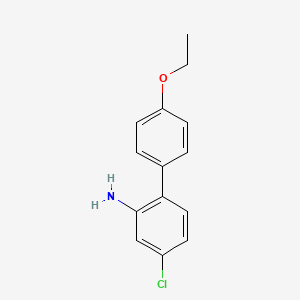

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
